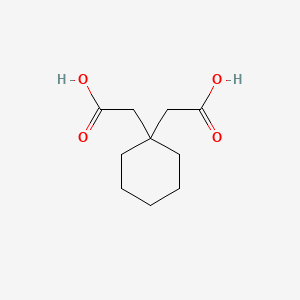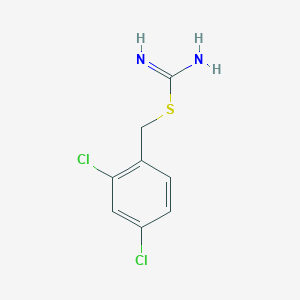
2,4-Dichlorobenzyl carbamimidothioate
描述
2,4-Dichlorobenzyl carbamimidothioate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and biological activity, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzyl carbamimidothioate can be synthesized using a mild one-pot synthesis method involving aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine as the base at room temperature . This method is catalyst-free and offers an efficient route to produce the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,4-dichlorobenzyl chloride. This process is economical and environmentally friendly, providing high yields and purity of the final product .
化学反应分析
Types of Reactions
2,4-Dichlorobenzyl carbamimidothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with aryl diazonium salts to form S-aryl carbamimidothioates.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include aryl diazonium fluoroborates, aryl isothiocyanates, and amines. The reactions are typically carried out at room temperature and may involve the use of bases like triethylamine .
Major Products Formed
The major products formed from the reactions of this compound include various S-aryl carbamimidothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学研究应用
2,4-Dichlorobenzyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Gram-negative bacteria.
Medicine: Research has indicated its potential use in developing new antibiotics with novel mechanisms of action.
Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,4-Dichlorobenzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the rod-shape maintenance mechanism of rod-like bacteria, making it an attractive lead compound for developing antibiotics . It likely exerts its effects by interfering with bacterial cell division and growth.
相似化合物的比较
Similar Compounds
S-(3,4-Dichlorobenzyl) isothiourea (A22): This compound is similar in structure and also acts on the rod-shape maintenance mechanism of rod-like bacteria.
Mecillinam: Another antibacterial agent that targets the same mechanism as 2,4-Dichlorobenzyl carbamimidothioate.
Uniqueness
This compound is unique due to its specific chemical structure and its ability to act on the rod-shape maintenance mechanism of bacteria. This makes it a valuable compound for developing new antibiotics with novel mechanisms of action, addressing the growing issue of antibiotic resistance .
属性
IUPAC Name |
(2,4-dichlorophenyl)methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2S/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H3,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXXYZBSQYXMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131916-62-6 | |
| Record name | RRD-251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131916626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RRD-251 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZB8KVZ96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


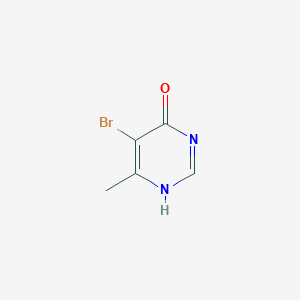

![N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidothioic acid](/img/structure/B7785652.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7785667.png)




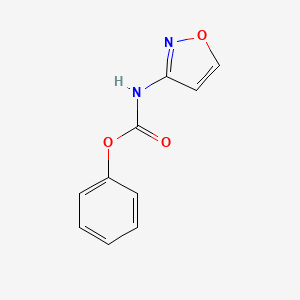
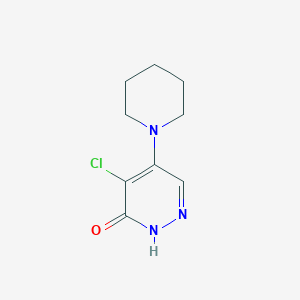

![5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7785727.png)

